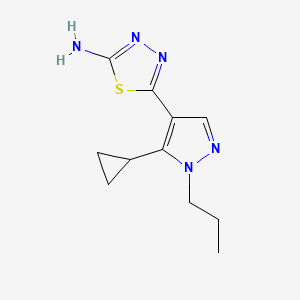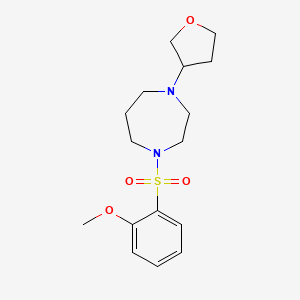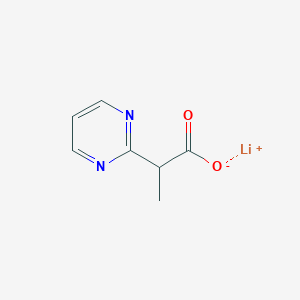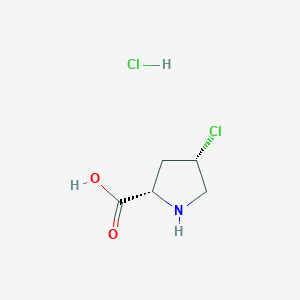
5-(5-Cyclopropyl-1-propylpyrazol-4-yl)-1,3,4-thiadiazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(5-Cyclopropyl-1-propylpyrazol-4-yl)-1,3,4-thiadiazol-2-amine, also known as CPP-T, is a compound that has gained attention in the scientific community due to its potential applications in research. CPP-T is a selective inhibitor of protein kinase M-ζ (PKMζ), an enzyme that plays a critical role in the maintenance of long-term memory.
Mechanism of Action
5-(5-Cyclopropyl-1-propylpyrazol-4-yl)-1,3,4-thiadiazol-2-amine acts as a selective inhibitor of PKMζ, which is a constitutively active form of protein kinase C (PKC). PKMζ is involved in the maintenance of long-term potentiation (LTP) and the consolidation and maintenance of long-term memory. The inhibition of PKMζ by 5-(5-Cyclopropyl-1-propylpyrazol-4-yl)-1,3,4-thiadiazol-2-amine disrupts the maintenance of LTP and impairs the consolidation and maintenance of long-term memory.
Biochemical and Physiological Effects:
5-(5-Cyclopropyl-1-propylpyrazol-4-yl)-1,3,4-thiadiazol-2-amine has been shown to have a selective effect on PKMζ, with no significant effect on other PKC isoforms. The inhibition of PKMζ by 5-(5-Cyclopropyl-1-propylpyrazol-4-yl)-1,3,4-thiadiazol-2-amine has been shown to impair the maintenance of LTP, which is thought to be a cellular mechanism underlying learning and memory. 5-(5-Cyclopropyl-1-propylpyrazol-4-yl)-1,3,4-thiadiazol-2-amine has also been shown to disrupt the consolidation and maintenance of long-term memory in various animal models.
Advantages and Limitations for Lab Experiments
One of the main advantages of 5-(5-Cyclopropyl-1-propylpyrazol-4-yl)-1,3,4-thiadiazol-2-amine is its selectivity for PKMζ, which allows for the investigation of the specific role of this enzyme in learning and memory processes. However, one limitation of 5-(5-Cyclopropyl-1-propylpyrazol-4-yl)-1,3,4-thiadiazol-2-amine is its potential off-target effects, which may affect the interpretation of experimental results. Another limitation is the need for careful dosing and administration, as excessive inhibition of PKMζ may lead to unwanted side effects.
Future Directions
There are several future directions for research on 5-(5-Cyclopropyl-1-propylpyrazol-4-yl)-1,3,4-thiadiazol-2-amine and its potential applications. One direction is the investigation of the role of PKMζ in other cognitive processes, such as attention and decision-making. Another direction is the development of more selective inhibitors of PKMζ, which may have fewer off-target effects. Additionally, the potential therapeutic applications of PKMζ inhibitors in the treatment of memory disorders and neurodegenerative diseases warrant further investigation.
In conclusion, 5-(5-Cyclopropyl-1-propylpyrazol-4-yl)-1,3,4-thiadiazol-2-amine is a compound that has gained attention in the scientific community due to its potential applications in research. Its selective inhibition of PKMζ has allowed for the investigation of the specific role of this enzyme in learning and memory processes. Further research on 5-(5-Cyclopropyl-1-propylpyrazol-4-yl)-1,3,4-thiadiazol-2-amine and its potential applications may provide valuable insights into the molecular mechanisms underlying cognitive processes and the development of novel therapeutic strategies for memory disorders and neurodegenerative diseases.
Synthesis Methods
5-(5-Cyclopropyl-1-propylpyrazol-4-yl)-1,3,4-thiadiazol-2-amine can be synthesized through a multistep process that involves the reaction of various starting materials. The synthesis of 5-(5-Cyclopropyl-1-propylpyrazol-4-yl)-1,3,4-thiadiazol-2-amine has been described in several research articles, with slight modifications to the procedure. The most commonly used method involves the reaction of 5-cyclopropyl-1-propylpyrazole-4-carboxylic acid with thionyl chloride, followed by the reaction with hydrazine hydrate and ammonium hydroxide to yield the final product.
Scientific Research Applications
5-(5-Cyclopropyl-1-propylpyrazol-4-yl)-1,3,4-thiadiazol-2-amine has been used extensively in scientific research to investigate the role of PKMζ in long-term memory formation and maintenance. Studies have shown that the inhibition of PKMζ by 5-(5-Cyclopropyl-1-propylpyrazol-4-yl)-1,3,4-thiadiazol-2-amine can disrupt the consolidation and maintenance of long-term memory in various animal models. 5-(5-Cyclopropyl-1-propylpyrazol-4-yl)-1,3,4-thiadiazol-2-amine has also been used to study the molecular mechanisms underlying synaptic plasticity and learning and memory processes.
properties
IUPAC Name |
5-(5-cyclopropyl-1-propylpyrazol-4-yl)-1,3,4-thiadiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N5S/c1-2-5-16-9(7-3-4-7)8(6-13-16)10-14-15-11(12)17-10/h6-7H,2-5H2,1H3,(H2,12,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSEABWPPZFACJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=C(C=N1)C2=NN=C(S2)N)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(5-cyclopropyl-1-propyl-1H-pyrazol-4-yl)-1,3,4-thiadiazol-2-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-Fluorophenyl)-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]acetamide](/img/structure/B2699678.png)

![4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-(2-methylphenyl)phthalazin-1(2H)-one](/img/structure/B2699681.png)
![7-(3-methoxybenzyl)-3,4-dimethyl-1-(4-methylphenyl)-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B2699686.png)

![N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]-4-piperidin-1-ylsulfonylbenzamide](/img/structure/B2699688.png)

![N-(benzo[d]thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)-N-(2-morpholinoethyl)propanamide hydrochloride](/img/structure/B2699690.png)




![(3-(3-Methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidin-1-yl)(2-methylimidazo[1,2-a]pyridin-3-yl)methanone](/img/structure/B2699699.png)